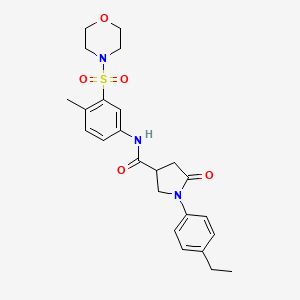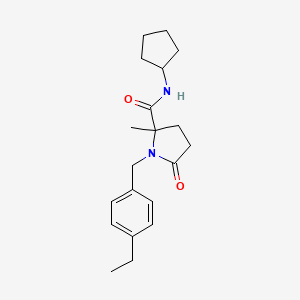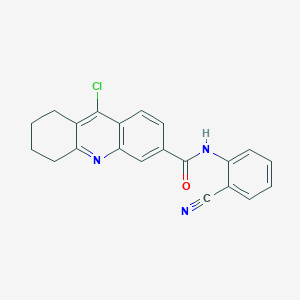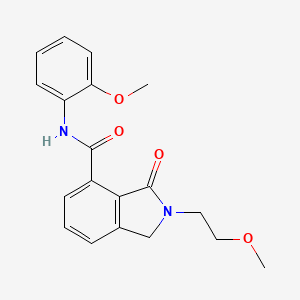![molecular formula C18H16F2N2O3 B10807800 2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B10807800.png)
2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2,3-dihydroindol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2,3-dihydroindol-1-yl)ethanone is a complex organic compound featuring a difluoromethoxy group, a phenyl ring, and an indole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2,3-dihydroindol-1-yl)ethanone typically involves multiple steps:
-
Formation of the Difluoromethoxy Phenyl Intermediate: A common method is the reaction of 4-hydroxybenzaldehyde with difluoromethylating agents such as difluoromethyl phenyl sulfone under basic conditions .
-
Condensation Reaction: : The difluoromethoxy phenyl intermediate is then subjected to a condensation reaction with an appropriate amine to form the imine derivative. This step often requires mild acidic conditions to facilitate the formation of the imine bond.
-
Coupling with Indole Derivative: : The final step involves coupling the imine derivative with an indole derivative. This can be achieved through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imine bond, converting it to an amine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, potentially leading to the formation of new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition or receptor modulation, which are valuable in therapeutic applications.
Medicine
Due to its structural features, the compound could be investigated for its pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities. Its ability to interact with biological targets makes it a promising lead compound in medicinal chemistry.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2,3-dihydroindol-1-yl)ethanone exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The difluoromethoxy group may enhance the compound’s binding affinity and selectivity, while the indole moiety could facilitate interactions with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(Z)-[4-(trifluoromethoxy)phenyl]methylideneamino]oxy-1-(2,3-dihydroindol-1-yl)ethanone: Similar structure but with a trifluoromethoxy group.
2-[(Z)-[4-(methoxy)phenyl]methylideneamino]oxy-1-(2,3-dihydroindol-1-yl)ethanone: Similar structure but with a methoxy group.
Uniqueness
The presence of the difluoromethoxy group in 2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2,3-dihydroindol-1-yl)ethanone imparts unique electronic and steric properties that can influence its reactivity and biological activity. This makes it distinct from its analogs with different substituents, potentially offering advantages in terms of potency, selectivity, and metabolic stability.
Eigenschaften
Molekularformel |
C18H16F2N2O3 |
|---|---|
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C18H16F2N2O3/c19-18(20)25-15-7-5-13(6-8-15)11-21-24-12-17(23)22-10-9-14-3-1-2-4-16(14)22/h1-8,11,18H,9-10,12H2/b21-11- |
InChI-Schlüssel |
WWKIBLZAKDSVIX-NHDPSOOVSA-N |
Isomerische SMILES |
C1CN(C2=CC=CC=C21)C(=O)CO/N=C\C3=CC=C(C=C3)OC(F)F |
Kanonische SMILES |
C1CN(C2=CC=CC=C21)C(=O)CON=CC3=CC=C(C=C3)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-N,N,1-trimethyl-4-oxo-1,4-dihydroquinoline-6-sulfonamide](/img/structure/B10807730.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(4-ethoxyphenyl)piperidine-4-carboxamide](/img/structure/B10807738.png)
![8-(morpholin-4-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-ol](/img/structure/B10807755.png)

![N-cyclopentyl-1-[(3-methoxyphenyl)methyl]-2-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B10807761.png)

![1-[(2-chlorophenyl)methyl]-N-cyclopentyl-2-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B10807769.png)
![2-[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]oxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone](/img/structure/B10807771.png)
![3-(4-methylbenzyl)-6-(2-oxo-2-piperidin-1-ylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B10807774.png)
![Ethyl 4-{5-[(2,4-difluorophenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}piperidine-1-carboxylate](/img/structure/B10807781.png)
![N-isopropyl-8-methyl-4-oxo-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B10807787.png)

![[2-(1-adamantylcarbamoylamino)-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B10807799.png)
